Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor under acidic or basic conditions.
Introduction of the Hydroxy and Methyl Groups: Functionalization of the naphthofuran core to introduce hydroxy and methyl groups can be done using electrophilic aromatic substitution reactions.
Attachment of the Morpholine and Methylphenyl Groups: This step involves the formation of a carbon-nitrogen bond, typically through a nucleophilic substitution reaction where a morpholine derivative reacts with a methylphenyl halide.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group, often using an alcohol and a carboxylic acid derivative in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or CrO₃ in acidic medium.
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride) in anhydrous conditions.
Substitution: Halogenating agents (e.g., Br₂, Cl₂) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In materials science, this compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism by which Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance its binding affinity to biological targets, while the hydroxy and carboxylate groups can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-hydroxy-2-methyl-4-[(4-chlorophenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate
- Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(piperidin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate
Uniqueness
Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine ring distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Biological Activity
Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C28H29NO5 |
Molecular Weight | 459.5 g/mol |
IUPAC Name | This compound |
InChI Key | IJYZTZLQIZHYNB-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Naphthofuran Core : Cyclization reactions using naphthalene derivatives and furan precursors.
- Functionalization : Introduction of hydroxy and methyl groups via electrophilic aromatic substitution.
- Attachment of Side Chains : Formation of carbon-nitrogen bonds through nucleophilic substitution reactions involving morpholine derivatives.
Pharmacological Properties
Research indicates that compounds within the naphtho[1,2-b]furan class exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds similar to ethyl 5-hydroxy-2-methyl-naphtho[1,2-b]furan have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Antiviral Activity : Some derivatives have demonstrated effectiveness against viruses such as hepatitis C, with IC50 values indicating potent inhibition of viral replication .
- Anti-inflammatory Effects : The presence of hydroxyl and carboxylate groups may contribute to anti-inflammatory properties through modulation of inflammatory pathways.
The biological activity of this compound is likely mediated through interactions with specific biological targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The morpholine ring enhances binding affinity to various receptors, potentially influencing neurotransmitter systems.
Case Studies and Research Findings
Recent studies have explored the biological effects of naphtho[1,2-b]furan derivatives:
- Study on Antiviral Properties : A derivative exhibited significant antiviral activity against HCV in vitro, suggesting potential therapeutic applications for viral infections .
- Antioxidant Assessment : Comparative studies showed that related compounds possess strong antioxidant capabilities, which could be beneficial in preventing oxidative damage in cells .
- Cytotoxicity Tests : Evaluations on cancer cell lines indicated that some naphtho[1,2-b]furan derivatives can induce apoptosis in tumor cells, highlighting their potential in cancer therapy .
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methyl-naphtho[1,2-b]furan derivatives are often compared with other structurally similar compounds:
Compound Name | Biological Activity |
---|---|
Ethyl 5-hydroxy-2-methyl-4-(4-chlorophenyl)morpholin-4-ylmethyl-naphtho[1,2-b]furan-3-carboxylate | Antidepressant effects |
Ethyl 5-hydroxy-2-methyl-4-(piperidin-4-yl)methyl-naphtho[1,2-b]furan-3-carboxylate | Anticancer properties |
These comparisons highlight the unique properties and potential therapeutic applications of ethyl 5-hydroxy-2-methyl-naphtho[1,2-b]furan derivatives.
Properties
Molecular Formula |
C28H29NO5 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)-morpholin-4-ylmethyl]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H29NO5/c1-4-33-28(31)22-18(3)34-27-21-8-6-5-7-20(21)26(30)24(23(22)27)25(29-13-15-32-16-14-29)19-11-9-17(2)10-12-19/h5-12,25,30H,4,13-16H2,1-3H3 |
InChI Key |
IJYZTZLQIZHYNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=C(C=C4)C)N5CCOCC5)C |
Origin of Product |
United States |
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